(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a but-3-yn-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine typically involves the reaction of thiomorpholine derivatives with appropriate alkynyl and methylating agents. One common method involves the use of ®-tert-Butyl but-3-yn-2-ylcarbamate as a starting material, which undergoes a series of reactions including deprotection and substitution to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes.
Scientific Research Applications
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine include other thiomorpholine derivatives and alkynyl-substituted compounds. Examples include:
- ®-tert-Butyl but-3-yn-2-ylcarbamate
- Thiomorpholine-4-carboxylic acid
- 4-(but-3-yn-1-yl)thiomorpholine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2361610-11-7 |
---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.